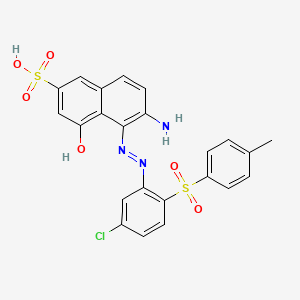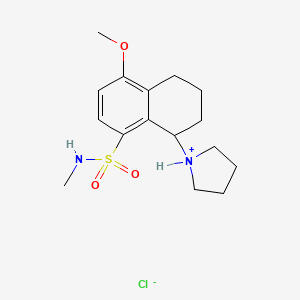
Chromate(1-), bis(4-((4-chloro-2-(hydroxy-kappaO)phenyl)azo-kappaN1)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3)-, sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium bis[4-[(4-chloro-2-hydroxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) is a complex organic compound with the molecular formula C32H22Cl2CrN8O4Na and a molecular weight of 728.50 g/mol. This compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis[4-[(4-chloro-2-hydroxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-chloro-2-aminophenol to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one to form the azo compound.
Complexation: The azo compound is then complexed with sodium chromate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures, pH levels, and the use of catalysts to speed up the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Sodium bis[4-[(4-chloro-2-hydroxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of chromium.
Reduction: It can be reduced under specific conditions to form lower oxidation states of chromium.
Substitution: The azo group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chromium oxides, while substitution reactions can produce various substituted azo compounds.
Aplicaciones Científicas De Investigación
Sodium bis[4-[(4-chloro-2-hydroxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of various metal ions.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its complexation properties.
Industry: Widely used in the production of dyes and pigments for textiles and plastics.
Mecanismo De Acción
The mechanism of action of Sodium bis[4-[(4-chloro-2-hydroxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) involves its ability to form stable complexes with various metal ions. This complexation alters the electronic properties of the metal ions, making them more reactive in certain chemical reactions. The azo group also plays a crucial role in the compound’s reactivity, allowing it to participate in various substitution and redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-)
- Sodium bis[3-[4-[(5-chloro-2-hydroxyphenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonamidato(2-)]chromate(1-)
- Sodium bis[4-[(5-chloro-2-hydroxyphenyl)azo]naphth[2,1-d]-1,3-oxathiazol-5-ol 3,3-dioxidato(2-)]chromate(2-)
Uniqueness
What sets Sodium bis[4-[(4-chloro-2-hydroxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) apart from similar compounds is its unique combination of the azo group and the chromate complex. This combination imparts distinct electronic and chemical properties, making it particularly useful in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
67924-22-5 |
|---|---|
Fórmula molecular |
C32H22Cl2CrN8NaO4 |
Peso molecular |
728.5 g/mol |
Nombre IUPAC |
sodium;4-[(4-chloro-2-oxidophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium(3+) |
InChI |
InChI=1S/2C16H13ClN4O2.Cr.Na/c2*1-10-15(19-18-13-8-7-11(17)9-14(13)22)16(23)21(20-10)12-5-3-2-4-6-12;;/h2*2-9,22-23H,1H3;;/q;;+3;+1/p-4 |
Clave InChI |
GYBLIDOTJCAAQA-UHFFFAOYSA-J |
SMILES canónico |
CC1=NN(C(=C1N=NC2=C(C=C(C=C2)Cl)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=C(C=C2)Cl)[O-])[O-])C3=CC=CC=C3.[Na+].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene](/img/structure/B13776574.png)



![9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]-](/img/structure/B13776595.png)



